Ethyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
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Overview
Description
Ethyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C8H17N3O2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both hydrazine and ester functional groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride typically involves the reaction of ethyl 4-piperidinecarboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-hydrazinylpiperidine dihydrochloride: Similar structure but with an ethyl group instead of an ester group.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: Contains a benzyl group and a ketone functional group
Properties
Molecular Formula |
C8H19Cl2N3O2 |
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Molecular Weight |
260.16 g/mol |
IUPAC Name |
ethyl 4-hydrazinylpiperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H17N3O2.2ClH/c1-2-13-8(12)11-5-3-7(10-9)4-6-11;;/h7,10H,2-6,9H2,1H3;2*1H |
InChI Key |
YUEIVWYBAILSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NN.Cl.Cl |
Origin of Product |
United States |
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